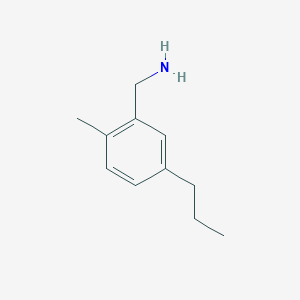
(2-Methyl-5-propylphenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-5-propylphenyl)methanamine is an organic compound with the molecular formula C₁₁H₁₇N It is a derivative of methanamine, where the phenyl ring is substituted with a methyl group at the second position and a propyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-5-propylphenyl)methanamine typically involves the alkylation of a substituted benzene ring followed by amination. One common method includes the Friedel-Crafts alkylation of 2-methylphenyl with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to a reductive amination process using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-5-propylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into different amines or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(2-Methyl-5-propylphenyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism by which (2-Methyl-5-propylphenyl)methanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the specific molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (2-Methylphenyl)methanamine
- (5-Propylphenyl)methanamine
- (2-Methyl-4-propylphenyl)methanamine
Uniqueness
(2-Methyl-5-propylphenyl)methanamine is unique due to the specific positioning of the methyl and propyl groups on the phenyl ring This structural arrangement imparts distinct chemical and physical properties, making it different from other similar compounds
Properties
Molecular Formula |
C11H17N |
|---|---|
Molecular Weight |
163.26 g/mol |
IUPAC Name |
(2-methyl-5-propylphenyl)methanamine |
InChI |
InChI=1S/C11H17N/c1-3-4-10-6-5-9(2)11(7-10)8-12/h5-7H,3-4,8,12H2,1-2H3 |
InChI Key |
DWQOTHMQRZDELZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl({[1-(4-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine](/img/structure/B13315564.png)
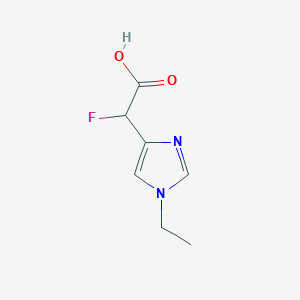

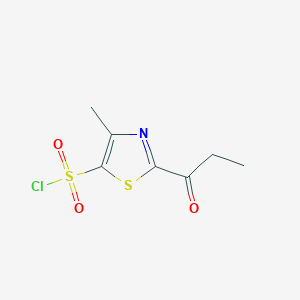
amine](/img/structure/B13315585.png)
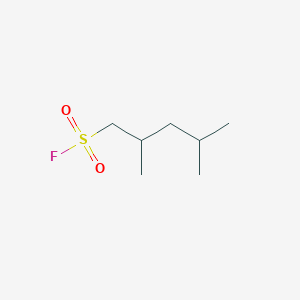
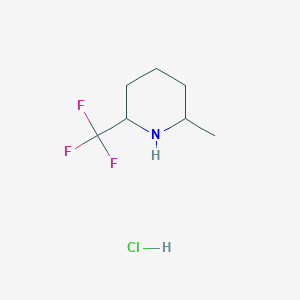
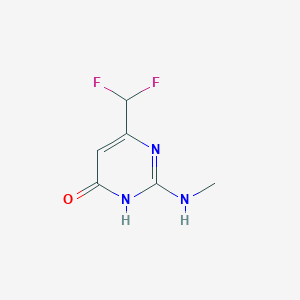
![4-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13315598.png)
![Methyl 4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate](/img/structure/B13315612.png)
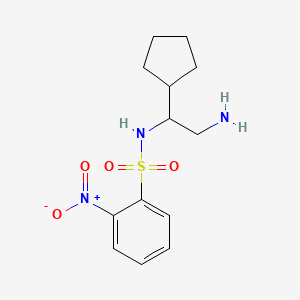
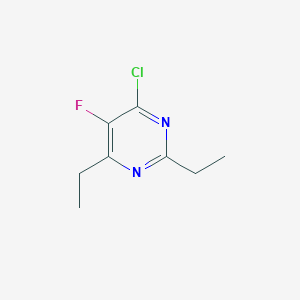
![2-[[1-(Difluoromethyl)imidazol-2-yl]methyl-(1,1-dioxothiolan-3-yl)amino]acetic acid](/img/structure/B13315631.png)
![3-(1,1-Dimethylethyl)-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13315638.png)
